molecular formula C11H9N B3350189 3-Ethenylisoquinoline CAS No. 260969-67-3

3-Ethenylisoquinoline

Cat. No. B3350189
CAS RN: 260969-67-3
M. Wt: 155.2 g/mol
InChI Key: OJFXABGGUBLZIP-UHFFFAOYSA-N
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Description

Isoquinolines are the fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . Both quinoline and isoquinoline can be considered as 10-electron π -aromatic and delocalized systems .


Synthesis Analysis

Quinolines and their derivatives can be synthesized through various methods. For example, anilines can react with β-ketoesters to give rise to Schiff bases and amides, which can be cyclized in acidic media or by heating to the corresponding 2- and 4-quinolones . Skraup synthesis is another general method to synthesize quinoline .


Molecular Structure Analysis

The molecular structure of isoquinolines consists of a benzene ring fused with a pyridine ring . The exact structure of “3-Ethenylisoquinoline” would include an ethenyl group attached to the third carbon of the isoquinoline ring.


Chemical Reactions Analysis

The chemical reactions of isoquinolines can vary widely depending on the specific structure and functional groups present. Isoquinolines generally resemble pyridine in their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoquinolines can vary widely depending on their specific structure. In general, isoquinolines are weakly basic heterocycles .

Mechanism of Action

The mechanism of action of isoquinolines can vary widely depending on their specific structure and the context in which they are used. For example, some isoquinoline derivatives have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions of research on isoquinolines are likely to continue to explore their diverse biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

3-ethenylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFXABGGUBLZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592470
Record name 3-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260969-67-3
Record name 3-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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